
1-(2-Iodo-3,4,5-trimethoxyphenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Iodo-3,4,5-trimethoxyphenyl)ethan-1-one is an organic compound with the molecular formula C11H13IO4 It is characterized by the presence of an iodo group and three methoxy groups attached to a phenyl ring, along with an ethanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Iodo-3,4,5-trimethoxyphenyl)ethan-1-one typically involves the iodination of 3,4,5-trimethoxyacetophenone. One common method includes the use of iodine and sodium hydroxide solution, which facilitates the substitution of hydrogen atoms with iodine atoms . The reaction is carried out under controlled conditions to ensure the selective iodination at the desired position on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Iodo-3,4,5-trimethoxyphenyl)ethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Iodine and Sodium Hydroxide: Used for the initial iodination step.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
Substituted Derivatives: Depending on the reagents used, various substituted derivatives of the compound can be formed.
Oxidized or Reduced Products: Carboxylic acids or alcohols, respectively.
Applications De Recherche Scientifique
1-(2-Iodo-3,4,5-trimethoxyphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2-Iodo-3,4,5-trimethoxyphenyl)ethan-1-one involves its interaction with specific molecular targets. The iodo group and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,4,5-Trimethoxyphenyl)ethan-1-one: Lacks the iodo group but shares the trimethoxyphenyl structure.
1-(2,4,5-Trimethylphenyl)ethan-1-one: Contains methyl groups instead of methoxy groups.
Uniqueness
1-(2-Iodo-3,4,5-trimethoxyphenyl)ethan-1-one is unique due to the presence of the iodo group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
102737-57-5 |
|---|---|
Formule moléculaire |
C11H13IO4 |
Poids moléculaire |
336.12 g/mol |
Nom IUPAC |
1-(2-iodo-3,4,5-trimethoxyphenyl)ethanone |
InChI |
InChI=1S/C11H13IO4/c1-6(13)7-5-8(14-2)10(15-3)11(16-4)9(7)12/h5H,1-4H3 |
Clé InChI |
OGTWOVJVPQYEOS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=C(C(=C1I)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3,4,5-Tetrabromo-6-{[(2-hydroxyhenicosan-4-yl)oxy]carbonyl}benzoate](/img/structure/B14321854.png)
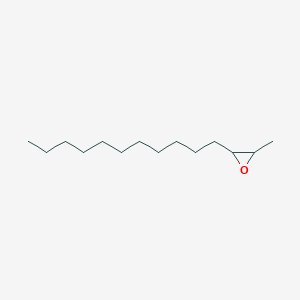
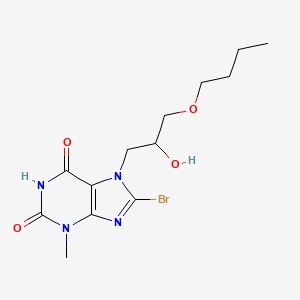
![2-[(3,5-Dimethylpyridin-2-yl)methanesulfinyl]-5-fluoro-1,3-benzoxazole](/img/structure/B14321866.png)
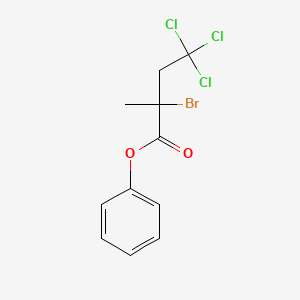
![Dimethyl [2-hydroxy-2-(pyridin-2-yl)ethyl]phosphonate](/img/structure/B14321882.png)
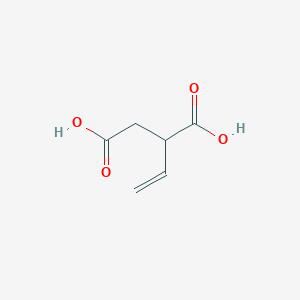
![Bicyclo[2.2.1]hept-5-en-2-ol, 2-phenyl-](/img/structure/B14321898.png)
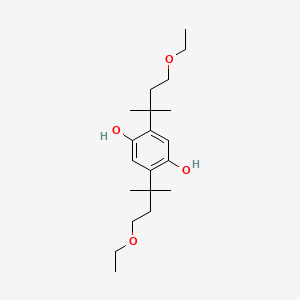
![2-[(4-Chlorophenyl)sulfanyl]-3,3-dimethylbutanoic acid](/img/structure/B14321906.png)
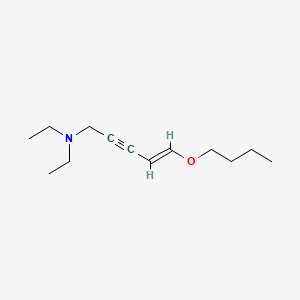
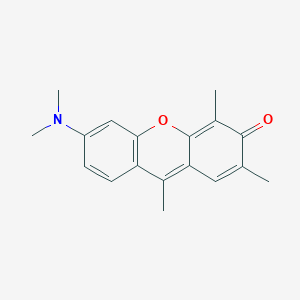
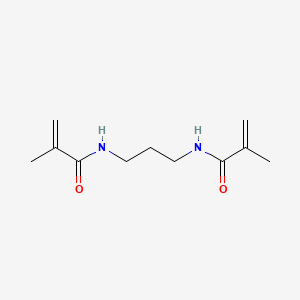
![Trichloro[2,4,6-tri(propan-2-yl)phenyl]silane](/img/structure/B14321940.png)
